6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
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Overview
Description
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that features a unique oxazole and pyridine fused ring system
Preparation Methods
The synthesis of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring system. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine can be compared with other similar compounds, such as:
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine: This compound differs in the position of the amine group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-5(2)9-8-7(11)4-6(3)12-10(8)14-13-9/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
CCEWWCCFBROAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C(C)C)N |
Origin of Product |
United States |
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